molecular formula C13H9N3O B2551108 2-(1H-1,2,3-benzotriazol-1-yl)benzaldehyde CAS No. 138479-57-9

2-(1H-1,2,3-benzotriazol-1-yl)benzaldehyde

Cat. No.: B2551108
CAS No.: 138479-57-9
M. Wt: 223.235
InChI Key: BQLYPHVMQDZBRV-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)benzaldehyde is an organic compound with the molecular formula C13H9N3O. It is a derivative of benzaldehyde where the aldehyde group is substituted with a 1H-1,2,3-benzotriazol-1-yl group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)benzaldehyde typically involves the reaction of benzaldehyde with 1H-1,2,3-benzotriazole. One common method is to react benzaldehyde with 1H-1,2,3-benzotriazole in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity. The reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzotriazol-1-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: 2-(1H-1,2,3-benzotriazol-1-yl)benzoic acid.

    Reduction: 2-(1H-1,2,3-benzotriazol-1-yl)benzyl alcohol.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The benzotriazol-1-yl group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the aldehyde group can undergo reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,3-benzotriazol-1-yl)benzoic acid
  • 2-(1H-1,2,3-benzotriazol-1-yl)benzyl alcohol
  • 1H-1,2,3-benzotriazole

Uniqueness

2-(1H-1,2,3-benzotriazol-1-yl)benzaldehyde is unique due to the presence of both the benzotriazol-1-yl group and the aldehyde group in its structure. This combination imparts distinct chemical reactivity and makes it a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds.

Properties

IUPAC Name

2-(benzotriazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)14-15-16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLYPHVMQDZBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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